An In-Depth Technical Guide to 3'-Chloro-[1,1'-biphenyl]-4-ol
An In-Depth Technical Guide to 3'-Chloro-[1,1'-biphenyl]-4-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
3'-Chloro-[1,1'-biphenyl]-4-ol, also known as 4-(3-chlorophenyl)phenol, is a substituted biphenyl compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring a chlorinated phenyl ring linked to a phenol, provides a versatile scaffold for the development of novel therapeutic agents and functional materials.[1] The presence of the chlorine atom can profoundly influence the compound's physicochemical properties and biological activity, making it a valuable building block in drug discovery.[2][3] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance to researchers in the pharmaceutical and chemical sciences.
Core Identification
| Identifier | Value |
| Chemical Name | 3'-Chloro-[1,1'-biphenyl]-4-ol |
| Synonym | 4-(3-Chlorophenyl)phenol |
| CAS Number | 28034-99-3 |
| Molecular Formula | C₁₂H₉ClO |
| Molecular Weight | 204.65 g/mol |
Physicochemical Properties
The physical and chemical characteristics of 3'-Chloro-[1,1'-biphenyl]-4-ol are crucial for its handling, formulation, and application. Below is a summary of its key properties.
| Property | Value | Source |
| Melting Point | 146 °C | |
| Boiling Point | 335.0 ± 17.0 °C (Predicted) | |
| Density | 1.239 ± 0.06 g/cm³ (Predicted) | |
| pKa | 9.61 ± 0.26 (Predicted) | |
| Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly) | |
| Appearance | White to Off-White Solid |
Synthesis and Mechanistic Insights
The construction of the biphenyl scaffold is a cornerstone of modern organic synthesis. The Suzuki-Miyaura cross-coupling reaction stands out as a highly efficient and versatile method for the preparation of 3'-Chloro-[1,1'-biphenyl]-4-ol and its derivatives.[4][5] This palladium-catalyzed reaction involves the coupling of an organoboron compound with a halide.[6]
Suzuki-Miyaura Coupling: A Powerful Tool
The Suzuki-Miyaura coupling offers a robust and high-yielding route to substituted biphenyls under relatively mild conditions, tolerating a wide range of functional groups.[5] The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the desired biphenyl and regenerate the catalyst.
Experimental Protocol: Synthesis of 3'-Chloro-[1,1'-biphenyl]-4-ol
The following protocol is a representative example of a Suzuki-Miyaura coupling reaction for the synthesis of the target compound.
Reactants:
-
4-Bromophenol (or a suitably protected derivative)
-
3-Chlorophenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine 4-bromophenol (1.0 eq), 3-chlorophenylboronic acid (1.2 eq), the palladium catalyst (0.02-0.05 eq), and the base (2.0-3.0 eq).
-
Solvent Addition: Add the chosen solvent system to the reaction vessel. The use of a biphasic system with water can often enhance the reaction rate.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 3'-Chloro-[1,1'-biphenyl]-4-ol.
Spectral Analysis
Spectroscopic data is essential for the unambiguous identification and characterization of 3'-Chloro-[1,1'-biphenyl]-4-ol.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.0 ppm) due to the coupling of the protons on the two phenyl rings. A singlet corresponding to the phenolic hydroxyl proton would also be present, the chemical shift of which can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display twelve distinct signals for the twelve carbon atoms of the biphenyl core. The chemical shifts will be influenced by the positions of the chloro and hydroxyl substituents. For instance, the carbon atom attached to the chlorine will be shifted downfield, while the carbon bearing the hydroxyl group will also experience a significant downfield shift.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 3'-Chloro-[1,1'-biphenyl]-4-ol will exhibit characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3600-3200 (broad) | O-H stretch | Phenolic hydroxyl |
| ~3100-3000 | C-H stretch | Aromatic |
| ~1600, 1500, 1450 | C=C stretch | Aromatic ring |
| ~1200 | C-O stretch | Phenol |
| ~800-600 | C-Cl stretch | Aryl chloride |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (204.65 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak.
-
Fragmentation Pattern: Common fragmentation pathways for chlorinated aromatic compounds include the loss of a chlorine atom and cleavage of the biphenyl linkage.[8]
Applications in Drug Discovery and Development
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[9] Substituted biphenyls, including chlorinated derivatives, have been explored for a wide range of therapeutic applications.[2]
Rationale for Use in Medicinal Chemistry
-
Structural Rigidity and Conformational Control: The biphenyl unit provides a semi-rigid backbone that can orient functional groups in a specific spatial arrangement for optimal interaction with biological targets.
-
Modulation of Physicochemical Properties: The introduction of a chlorine atom can significantly alter the lipophilicity, metabolic stability, and electronic properties of a molecule, which can be fine-tuned to improve its pharmacokinetic and pharmacodynamic profile.[2][3]
-
Bioisosteric Replacement: The chloro group can act as a bioisostere for other functional groups, allowing for the exploration of structure-activity relationships.
Potential Therapeutic Areas
While specific studies on the pharmacological activity of 3'-Chloro-[1,1'-biphenyl]-4-ol are not extensively documented in the readily available literature, its structural motifs are present in compounds investigated for various therapeutic indications, including:
-
Anti-inflammatory agents [10]
-
Anticancer agents
-
Antimicrobial agents
-
Cardiovascular drugs
The phenolic hydroxyl group can participate in hydrogen bonding interactions with protein targets, while the chlorinated phenyl ring can engage in hydrophobic and halogen bonding interactions.
Safety, Handling, and Disposal
Hazard Identification
Based on the GHS pictograms for similar compounds, potential hazards include:
-
Harmful if swallowed, in contact with skin, or if inhaled. [13]
-
Causes skin irritation and serious eye irritation. [11]
-
May cause respiratory irritation. [14]
-
Toxic to aquatic life with long-lasting effects. [11]
Recommended Handling Procedures
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
If there is a risk of generating dust, use a NIOSH-approved respirator.[13]
Engineering Controls:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[13]
Hygiene Measures:
-
Wash hands thoroughly after handling.[13]
-
Do not eat, drink, or smoke in the laboratory.
Disposal
Dispose of 3'-Chloro-[1,1'-biphenyl]-4-ol and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[15] Avoid release into the environment.
Conclusion
3'-Chloro-[1,1'-biphenyl]-4-ol is a valuable chemical entity with significant potential in scientific research, particularly in the fields of drug discovery and materials science. Its synthesis is readily achievable through modern cross-coupling methodologies, and its structural features offer a platform for the design of novel molecules with tailored properties. A thorough understanding of its chemical and physical properties, coupled with stringent adherence to safety protocols, is paramount for its effective and responsible use in the laboratory. This guide serves as a foundational resource for researchers embarking on studies involving this versatile compound.
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